3-(Prop-2-en-1-yl)pyrrolidine
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Overview
Description
3-(Prop-2-en-1-yl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a prop-2-en-1-yl group at the third position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Prop-2-en-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the prop-2-en-1-yl group.
3-(Prop-2-yn-1-yl)pyrrolidine: A similar compound with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Pyrrolidine-2,5-dione: A structurally related compound with different functional groups
Uniqueness
3-(Prop-2-en-1-yl)pyrrolidine is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry .
Properties
Molecular Formula |
C7H13N |
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Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h2,7-8H,1,3-6H2 |
InChI Key |
HYYFEXHSYGQYTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCNC1 |
Origin of Product |
United States |
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